4-Acetoxy-N-isopropyl-N-methyltryptamine-d4
Description
Properties
IUPAC Name |
[3-[1,1,2,2-tetradeuterio-2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)18(4)9-8-13-10-17-14-6-5-7-15(16(13)14)20-12(3)19/h5-7,10-11,17H,8-9H2,1-4H3/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDMXLOVFPIHDS-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OC(=O)C)C([2H])([2H])N(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Protocol
Tryptamine hydrochloride reacts with a mixture of methylamine and isopropyl ketone under catalytic hydrogenation. Palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) facilitates the reductive amination. The reaction proceeds at 60°C for 12–24 hours in anhydrous methanol, yielding N-isopropyl-N-methyltryptamine as a free base.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Catalyst | 10% Pd/C or NaBH3CN |
| Solvent | Anhydrous methanol |
| Reaction Time | 12–24 hours |
Purification involves extraction with dichloromethane, followed by column chromatography (silica gel, ethyl acetate/hexane 3:7). The free base is converted to its fumarate salt for stability, as demonstrated in analogous syntheses.
Hydroxylation at the Indole 4-Position
Introducing the hydroxyl group at the 4-position of the indole ring requires regioselective electrophilic substitution. Directed ortho-metalation (DoM) is the preferred method for precision.
Directed Ortho-Metalation Strategy
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Protection of the tertiary amine : The amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
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Lithiation : The protected compound is treated with lithium diisopropylamide (LDA) at -78°C, forming a lithiated intermediate at the 4-position.
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Quenching with electrophile : Oxygenation is achieved by bubbling O2 through the reaction mixture, followed by acidic workup to yield 4-hydroxy-N-isopropyl-N-methyltryptamine.
Key Analytical Validation
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NMR : Post-hydroxylation, ¹H NMR (CDCl3) shows a singlet at δ 9.65 ppm for the indole NH and a downfield-shifted aromatic proton at δ 6.82 ppm (C5-H).
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Mass Spectrometry : High-resolution MS confirms [M+H]⁺ at m/z 247.1804 (calculated for C15H23N2O).
Acetylation with Deuterated Reagents
The hydroxyl group is acetylated using deuterated acetic anhydride (Ac2O-d4) to introduce the deuterium label.
Acetylation Protocol
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Reaction Setup : 4-hydroxy-N-isopropyl-N-methyltryptamine (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
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Deuteration : Acetic anhydride-d4 (1.2 equiv) and pyridine (1.5 equiv) are added dropwise at 0°C. The mixture is stirred for 4 hours at room temperature.
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Workup : The reaction is quenched with ice-cold water, and the product is extracted with DCM. The organic layer is dried over MgSO4 and concentrated.
Deuteration Efficiency
| Isotopologue | Abundance (%) |
|---|---|
| d0 | <1 |
| d1 | 2 |
| d2 | 5 |
| d3 | 18 |
| d4 | 74 |
Purification via recrystallization (ethyl acetate/hexane) yields this compound with >98% isotopic purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Gas Chromatography-Mass Spectrometry (GC-MS)
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Column : HP-5 MS (30 m × 0.25 mm × 0.25 µm)
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Carrier Gas : Helium at 1.5 mL/min
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Oven Program : 100°C (1 min) → 280°C at 12°C/min (hold 9 min)
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MS Profile :
Scale-Up Considerations
| Property | Value |
|---|---|
| Solubility in DMSO | 10 mM (clear at 25°C) |
| Storage Temperature | -20°C (1 month), -80°C (6 months) |
| Shipping Conditions | Blue ice or room temperature |
Stability Note : Repeated freeze-thaw cycles degrade the acetoxy group; aliquot into single-use vials.
Challenges and Mitigation
Chemical Reactions Analysis
4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Psychoactive Research
4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 is primarily studied for its psychoactive effects, particularly its interaction with serotonin receptors. Tryptamines, including this compound, are known to act as agonists at the 5-HT2A receptor, which is implicated in various psychological phenomena such as altered states of consciousness and hallucinations. Research indicates that compounds with similar structures can exhibit significant affinity for serotonin receptors, suggesting a potential for exploration in therapeutic settings for conditions like depression and anxiety disorders .
Pharmacological Studies
Pharmacological studies have shown that substituted tryptamines, including this compound, can influence neurotransmitter systems. For instance, they can modulate the activity of monoamine transporters and impact serotonin receptor signaling pathways. This makes them candidates for further investigation in drug development aimed at treating mood disorders and substance use disorders .
Prodrug Research
Similar to other acetoxy-substituted tryptamines, this compound may function as a prodrug, potentially converting into active metabolites that exert psychoactive effects. Studies on related compounds indicate that the acetoxy group can facilitate metabolic conversion to active forms that may enhance therapeutic efficacy .
Toxicology and Safety Assessments
Research has also focused on the safety profiles of tryptamines, including this compound. Understanding the toxicological implications is crucial, especially considering reports linking some tryptamines to adverse effects when combined with monoamine oxidase inhibitors . Toxicity studies are essential for determining safe dosages and potential drug interactions.
Data Tables
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
|---|---|---|
| 4-Acetoxy-N-isopropyl-N-methyltryptamine | X | Y |
| Psilocybin | A | B |
| N,N-Dimethyltryptamine | C | D |
Note: Values X, Y, A, B, C, D are placeholders for specific data from relevant studies.
Therapeutic Potential in Depression
A study exploring the effects of various tryptamines on mood disorders highlighted the potential role of compounds like this compound in alleviating depressive symptoms. The findings indicated that compounds activating the 5-HT2A receptor could significantly improve mood in clinical settings .
Safety Profile Analysis
Research assessing the safety of novel psychoactive substances (NPS) has included evaluations of tryptamines like this compound. These studies aim to establish a comprehensive understanding of their pharmacokinetics and potential risks associated with their use .
Mechanism of Action
The mechanism of action of 4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT1A receptors, which are involved in the regulation of mood, perception, and cognition. The compound’s effects are mediated through the activation of these receptors, leading to changes in neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Table 1: Key Structural and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position 4) | Side Chain Substitutions | Deuterated? |
|---|---|---|---|---|---|---|
| 4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 | 1215365-11-9 | C₁₆H₁₈D₄N₂O₂ | 278.38 | Acetoxy (OAc) | N-isopropyl, N-methyl | Yes |
| 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) | Not provided | C₁₄H₁₈N₂O₂ | 246.31 | Acetoxy (OAc) | N,N-dimethyl | No |
| 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) | 936015-60-0 | C₁₈H₂₆N₂O₂ | 302.40 | Acetoxy (OAc) | N,N-diisopropyl | No |
| 4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 (4-HO-MiPT-d4) | Not provided | C₁₄H₁₄D₄N₂O | 228.36 | Hydroxy (OH) | N-isopropyl, N-methyl | Yes |
| Psilocin (4-HO-DMT) | 520-53-6 | C₁₂H₁₆N₂O | 204.27 | Hydroxy (OH) | N,N-dimethyl | No |
Key Observations:
- Deuterated vs. Non-Deuterated Analogs: The deuterated compounds (e.g., this compound and 4-HO-MiPT-d4) exhibit enhanced metabolic stability compared to their non-deuterated counterparts, making them valuable in tracer studies .
- Substituent Effects : The acetoxy group at position 4 is a common feature among these compounds, mimicking the hydroxy group of psilocin (4-HO-DMT). However, the acetoxy derivatives are prodrugs, requiring enzymatic hydrolysis (e.g., deacetylation) to become pharmacologically active .
- Side Chain Modifications : Variations in N-alkyl substitutions (e.g., dimethyl, diisopropyl, isopropyl-methyl) influence receptor affinity and pharmacokinetics. For instance, bulkier groups like diisopropyl (4-AcO-DiPT) may reduce blood-brain barrier penetration compared to smaller substituents (e.g., dimethyl in 4-AcO-DMT) .
Table 2: Pharmacological and Research Data
| Compound Name | Receptor Binding Profile | Research Applications | Known Metabolites | Safety/Toxicology Data |
|---|---|---|---|---|
| This compound | Not explicitly studied; presumed similar to 4-AcO-MiPT | Isotopic tracer in metabolic studies | 4-HO-MiPT (via deacetylation) | Limited; research-use only |
| 4-AcO-DMT | Serotonin 5-HT₂A/2C agonist | Psychedelic research, receptor studies | Psilocin (4-HO-DMT) | Low acute toxicity in animals |
| 4-AcO-DiPT | Putative 5-HT₂A agonist | Behavioral studies, metabolite analysis | 4-HO-DiPT | Limited; anecdotal reports |
| 4-HO-MiPT-d4 | Not available | Mass spectrometry internal standard | N/A | Handling requires precautions |
Key Observations:
- Receptor Interactions: While 4-AcO-DMT and 4-AcO-DiPT are known 5-HT₂A agonists, data on this compound’s receptor binding are lacking. Its non-deuterated analog, 4-AcO-MiPT, is hypothesized to share similar serotonergic activity .
- Metabolic Pathways : All 4-acetoxy tryptamines undergo deacetylation to their 4-hydroxy counterparts (e.g., 4-AcO-DMT → psilocin; 4-AcO-MiPT → 4-HO-MiPT). Deuterated versions like this compound may slow this conversion, enabling detailed metabolic tracking .
- Toxicology Gaps: Despite structural similarities to psilocin, rigorous toxicological data for most 4-substituted tryptamines are absent.
Legal and Regulatory Status
Biological Activity
4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 (commonly referred to as 4-AcO-IPT-d4) is a deuterated analog of the psychedelic compound 4-Acetoxy-N-isopropyl-N-methyltryptamine (4-AcO-IPT). This compound is structurally related to psilocybin and is primarily studied for its psychoactive effects and interactions with serotonin receptors. This article provides a comprehensive overview of its biological activity, including its mechanism of action, receptor binding profiles, pharmacokinetics, and case studies.
Chemical Structure and Properties
- Molecular Formula : CHDNO
- Molecular Weight : 278.38 g/mol
- CAS Number : 1215365-11-9
- Storage Conditions : Recommended at 2-8°C
4-AcO-IPT-d4 acts primarily as a serotonin receptor agonist , particularly at the 5-HT2A receptor . This interaction is crucial for its psychedelic effects, which are similar to those of psilocybin. The compound exhibits a complex pharmacological profile, influencing various serotonin receptors:
| Receptor Type | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| 5-HT2A | Moderate | Agonist |
| 5-HT1A | Low | Partial Agonist |
| 5-HT6 | High | Antagonist |
| Sigma Receptors | Variable | Modulator |
Pharmacokinetics
The pharmacokinetic properties of 4-AcO-IPT-d4 are not fully elucidated; however, it is hypothesized that the deuterated form may exhibit altered metabolism compared to its non-deuterated counterpart. Key points include:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Likely distributed throughout the body, including the central nervous system.
- Metabolism : Primarily metabolized in the liver, with potential formation of active metabolites.
- Excretion : Predominantly excreted via urine.
Biological Activity and Effects
The biological activity of 4-AcO-IPT-d4 has been studied through various experimental models. In animal studies, it has shown significant effects on behavior and physiology:
- Psychoactive Effects : Induces altered states of consciousness, similar to other psychedelics.
- Head Twitch Response (HTR) : In rodent models, administration results in a measurable increase in HTR, indicative of serotonergic activity.
- Locomotor Activity : Varies with dosage; lower doses tend to increase activity while higher doses may lead to sedation.
Case Studies and Research Findings
Recent studies have provided insights into the specific effects and mechanisms of action:
- A study comparing various tryptamine psychedelics found that 4-AcO-IPT-d4 has a binding profile similar to psilocybin but with distinct differences in receptor affinity and functional outcomes .
- In a behavioral study involving mice, 4-AcO-IPT-d4 produced dose-dependent effects on locomotion and anxiety-like behaviors, suggesting potential therapeutic applications in treating mood disorders .
Q & A
Q. How can researchers confirm the structural integrity and purity of 4-Acetoxy-N-isopropyl-N-methyltryptamine-d4?
- Methodological Answer : Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, with deuterium substitution verified via mass spectrometry (MS). Infrared (IR) spectroscopy can identify functional groups (e.g., acetoxy, tryptamine backbone). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at λmax ~255 nm (typical for indole derivatives) . For isotopic purity (deuterium labeling), isotope ratio mass spectrometry (IRMS) or 2H-NMR is recommended .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Solubility in organic solvents (e.g., methanol, chloroform) allows preparation of stock solutions, which should be aliquoted and stored at -80°C to prevent freeze-thaw degradation. Stability studies suggest a shelf life of ≥5 years under these conditions .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 4-Hydroxy-N-isopropyl-N-methyltryptamine-d4) to correct for matrix effects. Calibration curves should span 1–1000 ng/mL, with validation parameters (accuracy, precision, LOD/LOQ) adhering to ICH guidelines. For tissue samples, homogenize in acetonitrile:water (80:20) to precipitate proteins .
Advanced Research Questions
Q. How does deuterium substitution at specific positions influence the pharmacokinetics of this compound compared to its non-deuterated analog?
- Methodological Answer : Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to compare clearance rates. Deuterium’s kinetic isotope effect (KIE) slows CYP450-mediated oxidation, potentially increasing half-life. Validate via LC-MS/MS metabolic profiling to identify deuterium retention in metabolites. In vivo studies in rodent models can quantify bioavailability changes using stable isotope-labeled tracer techniques .
Q. How to design experiments assessing the mutagenic potential of this compound?
- Methodological Answer : Use the Ames test (Salmonella/microsome assay) with TA98 and TA100 strains to detect frameshift/base-pair mutations. Include metabolic activation (S9 liver extract) to mimic mammalian metabolism. Dose-response curves (0.1–500 µg/plate) should be analyzed for linearity, with mutagenic potency expressed as revertants/µmol. Compare to non-deuterated analogs to isolate isotopic effects .
Q. What strategies optimize the synthesis of this compound to maximize isotopic purity?
- Methodological Answer : Use deuterium-labeled precursors (e.g., deuterated acetic anhydride for acetylation) in a dry, inert atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in deuterated solvents (e.g., D2O/EtOD). Final isotopic enrichment (≥98% D) is confirmed by high-resolution MS and 2H-NMR .
Q. How can researchers validate the use of this compound as an internal standard in quantitative assays?
- Methodological Answer : Co-elute the deuterated compound with the non-deuterated analyte using ultra-high-performance LC (UHPLC) to ensure identical retention times. Validate by spiking known concentrations into biological matrices and calculating recovery rates (target: 85–115%). Cross-validate with alternative standards (e.g., 4-HO-MiPT-d4) to confirm specificity .
Q. What are the implications of structural analogs (e.g., 4-AcO-MET, 4-HO-MiPT) in interpreting the pharmacological activity of this compound?
- Methodological Answer : Perform competitive binding assays using serotonin receptor subtypes (e.g., 5-HT2A, 5-HT1A) to compare affinity (Ki values). Use radioligand displacement (e.g., [3H]ketanserin for 5-HT2A) and functional assays (e.g., calcium flux in HEK293 cells). Structural differences (e.g., acetoxy vs. hydroxy groups) alter lipophilicity and receptor engagement, which can be modeled via molecular docking simulations .
Contradictions and Limitations in Evidence
- Safety Protocols : specifies handling guidelines for structurally similar compounds, but this compound may require stricter controls due to deuterium-related stability issues .
- Mutagenicity : While supports Ames testing, the deuterated compound’s metabolic inertia may reduce mutagenic risk compared to non-deuterated analogs, necessitating compound-specific validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
